N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-5-methyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-10-12(8-17-21-10)14(19)15-4-5-18-9-11(7-16-18)13-3-2-6-20-13/h2-3,6-9H,4-5H2,1H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHWMPFNXNIPLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)NCCN2C=C(C=N2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 5-amino-1H-pyrazole-4-carboxamides with substituted furan-2-carbaldehydes, followed by cyclization and functional group modifications . The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and rigorous quality control measures to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyrazole ring can be reduced to form pyrazolines.
Substitution: The isoxazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction of the pyrazole ring can produce pyrazolines .
Scientific Research Applications
Cancer Therapeutics
Anticancer Activity:
Research has shown that pyrazole derivatives, including N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide, exhibit potent anticancer properties. Pyrazole-based compounds have been identified as effective inhibitors against various cancer types, including breast cancer, melanoma, and lymphoma . The mechanism often involves the inhibition of specific kinases that play critical roles in cancer cell proliferation and survival.
Case Studies:
A study focusing on substituted pyrazole-based kinase inhibitors highlighted the compound's ability to inhibit key kinases associated with cancer progression. The compound demonstrated significant activity against several cancer cell lines, showcasing an IC50 value that indicates its potential efficacy in therapeutic applications .
Anti-inflammatory Properties
Mechanism of Action:
The anti-inflammatory potential of this compound is attributed to its ability to modulate inflammatory pathways. Pyrazole derivatives are known to interact with various targets involved in inflammation, potentially leading to reduced cytokine production and inflammation resolution .
Research Findings:
Studies have indicated that pyrazole compounds can effectively reduce inflammation markers in vitro and in vivo. For instance, modifications on the pyrazole structure have led to enhanced anti-inflammatory activities, making these compounds candidates for treating inflammatory diseases such as arthritis and neurodegenerative disorders .
Kinase Inhibition
Role as Kinase Inhibitors:
this compound has been classified as a kinase inhibitor, which is crucial for developing targeted therapies for various diseases. Kinase inhibitors are vital in treating cancers and other conditions where aberrant kinase activity is implicated .
Structural Modifications:
Research has demonstrated that structural modifications on the pyrazole scaffold can significantly influence potency and selectivity against specific kinases. For example, the introduction of different substituents has been shown to enhance binding affinity and reduce efflux rates, thereby improving therapeutic outcomes .
Mechanism of Action
The mechanism of action of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Structural Analogues and Heterocyclic Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Comparative Insights
Heterocycle Impact on Bioactivity
- Pyrazole-Isoxazole Hybrids (Compound A vs.
- Thiazole vs. Isoxazole : Thiazole-containing compounds (e.g., ) often exhibit higher metabolic stability but lower solubility than isoxazole derivatives due to thiazole’s sulfur atom .
Substituent Effects
- Carboxamide vs. Carbothioamide : Compound A’s carboxamide group may offer better hydrogen-bonding capacity compared to carbothioamide derivatives (e.g., ), which could influence target selectivity .
- Linker Flexibility : The ethyl linker in Compound A provides conformational flexibility, contrasting with rigid aromatic linkers in , which may restrict binding pocket accessibility .
Pharmacological Hypotheses
The furan ring may also confer antioxidant properties, as seen in furan-carboxamide derivatives .
Biological Activity
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide is a complex organic compound notable for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a combination of furan, pyrazole, and isoxazole rings, which are known for their significant roles in medicinal chemistry. The structural formula is represented as follows:
This structure contributes to its unique interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and receptor interactions. It has been shown to inhibit specific enzymes involved in inflammatory processes and microbial growth, leading to potential therapeutic effects against various diseases.
Antimicrobial Activity
Research indicates that compounds containing pyrazole and furan moieties exhibit significant antimicrobial properties. For instance, this compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies suggest it possesses substantial antibacterial activity, making it a candidate for further development in antimicrobial therapies .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in cellular models. This mechanism is critical for developing treatments for chronic inflammatory diseases such as arthritis .
Anticancer Potential
This compound has shown promising results in anticancer assays. It exhibits cytotoxic effects on various cancer cell lines, including breast cancer and melanoma cells. The compound's IC50 values in these assays indicate a potent ability to inhibit cell proliferation .
Research Findings and Case Studies
Recent studies have highlighted the compound's potential across different biological applications:
Q & A
Q. What are the key challenges in synthesizing N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-5-methylisoxazole-4-carboxamide, and how can reaction conditions be optimized?
The synthesis involves multi-step processes, including cyclocondensation, alkylation, and carboxamide coupling. Challenges include low yields due to steric hindrance from the furan-pyrazole moiety and competing side reactions. Optimization strategies:
- Temperature control : Maintain 60–80°C during cyclocondensation to minimize byproducts (e.g., dimerization) .
- Catalyst selection : Use N,N-dimethylformamide dimethyl acetal (DMF-DMA) to enhance regioselectivity in pyrazole ring formation .
- Purification : Employ column chromatography with ethyl acetate/hexane (3:7) for intermediate isolation, followed by recrystallization in ethanol to ≥95% purity .
Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?
- IR spectroscopy : Identify key functional groups (e.g., isoxazole C=O stretch at 1680–1700 cm⁻¹, pyrazole N–H at 3200 cm⁻¹) .
- NMR : Use - and -NMR to resolve aromatic protons (δ 6.5–8.5 ppm for furan and pyrazole) and confirm ethyl linker integration (δ 3.8–4.2 ppm, triplet) .
- X-ray crystallography : Resolve conformational flexibility of the furan-pyrazole-ethyl-isoxazole backbone (e.g., torsion angles between pyrazole and isoxazole) .
Advanced Research Questions
Q. How can molecular docking studies inform the design of derivatives targeting specific enzymes (e.g., kinase inhibitors)?
- Template selection : Use the 1,5-diarylpyrazole core (as in SR141716) for receptor binding pocket compatibility .
- Docking protocols : Apply AutoDock Vina with AMBER force fields to simulate interactions (e.g., hydrogen bonding with isoxazole C=O and furan oxygen) .
- Validation : Correlate docking scores (ΔG < -8 kcal/mol) with in vitro IC₅₀ values from kinase inhibition assays .
Q. What experimental and computational approaches resolve contradictions in reported bioactivity data (e.g., varying IC₅₀ across studies)?
- Meta-analysis : Normalize data using pIC₅₀ values and assess assay variables (e.g., ATP concentration in kinase assays) .
- SAR studies : Systematically modify substituents (e.g., methyl on isoxazole vs. halogen on furan) to isolate contributions to potency .
- Machine learning : Train models on PubChem BioAssay data (AID 1259405) to predict outliers and refine hypotheses .
Q. How can researchers address solubility limitations in in vitro assays?
- Co-solvent systems : Use DMSO/PBS (10:90 v/v) with sonication to achieve ≤10 mM stock solutions .
- Prodrug design : Introduce phosphate groups at the ethyl linker or isoxazole methyl for enhanced aqueous solubility .
- Nanoparticle encapsulation : Employ PEG-PLGA carriers to improve bioavailability in cell-based assays .
Methodological Design Questions
Q. What statistical experimental design (DoE) methods optimize reaction parameters for scalability?
- Factorial design : Screen variables (temperature, catalyst loading, solvent ratio) using a 2³ factorial matrix to identify critical factors .
- Response surface methodology (RSM) : Model non-linear relationships (e.g., yield vs. time/temperature) to predict optimal conditions (e.g., 72°C, 18 hr) .
- Robustness testing : Validate scalability with ≥3 batches under optimized conditions (RSD <5% for yield and purity) .
Q. How should stability studies be designed to assess degradation pathways under physiological conditions?
- Forced degradation : Expose the compound to pH 1–13, 40–80°C, and UV light (ICH Q1A guidelines) .
- HPLC-MS monitoring : Track degradation products (e.g., hydrolysis of the carboxamide bond at pH >10) .
- Kinetic modeling : Calculate activation energy () via Arrhenius plots to predict shelf life at 25°C .
Data Interpretation and Validation
Q. How can researchers differentiate between assay artifacts and true bioactivity in high-throughput screening (HTS)?
- Counter-screening : Test against orthogonal assays (e.g., fluorescence interference assays for false positives) .
- Dose-response curves : Require Hill slopes between 0.8–1.2 and for valid dose dependency .
- Cytotoxicity controls : Use MTT assays to rule out nonspecific cell death (IC₅₀ >10× bioactivity IC₅₀) .
Q. What criteria validate the selectivity of this compound for a target enzyme over homologous isoforms?
- Panel screening : Test against isoform libraries (e.g., 50+ kinases) with % inhibition <20% at 1 µM .
- Crystallography : Resolve binding mode differences (e.g., hinge region interactions in kinase ATP pockets) .
- Thermal shift assays : Confirm target engagement via ΔTm >2°C in differential scanning fluorimetry (DSF) .
Advanced Characterization Techniques
Q. How does dynamic NMR (DNMR) elucidate conformational dynamics of the furan-pyrazole-ethyl linker?
Q. What role does X-ray photoelectron spectroscopy (XPS) play in surface analysis of solid-state formulations?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
